molecular formula C7H5Cl2FO B8029438 2,3-Dichloro-1-fluoro-4-methoxybenzene

2,3-Dichloro-1-fluoro-4-methoxybenzene

Cat. No.: B8029438
M. Wt: 195.01 g/mol
InChI Key: JNMCJUYPRGWRMA-UHFFFAOYSA-N
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Description

2,3-Dichloro-1-fluoro-4-methoxybenzene is an aromatic compound with the molecular formula C7H5Cl2FO. It is characterized by the presence of two chlorine atoms, one fluorine atom, and one methoxy group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1-fluoro-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-fluoro-4-methoxybenzene, followed by further chlorination to introduce the second chlorine atom at the desired position . The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-1-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1-fluoro-4-methoxybenzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The presence of electron-withdrawing groups like chlorine and fluorine enhances its reactivity towards nucleophiles, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of chlorine, fluorine, and methoxy groups on the benzene ring makes it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

2,3-dichloro-1-fluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMCJUYPRGWRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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